molecular formula C20H22N2O5S2 B3644182 methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No.: B3644182
M. Wt: 434.5 g/mol
InChI Key: OJMPPCWTFMONEP-DTQAZKPQSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5CO2CH3 .


Synthesis Analysis

Morpholine is often used in organic synthesis. For example, [3- (4-Morpholinylmethyl)phenyl]magnesium bromide is a Grignard reagent that can be used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined by techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .


Chemical Reactions Analysis

Morpholine can react with hydrochloric acid to produce morpholinium chloride . The reduction of methyl benzoate to form benzaldehyde is another example of a chemical reaction .


Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like odor . It has a density of 1.007 g/cm 3 and a boiling point of 129 °C . Methyl benzoate is a combustible material .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the type of reaction it undergoes. For example, morpholine derivatives have been shown to have a wide variety of pharmacological activities .

Safety and Hazards

Morpholine is flammable and corrosive . It has a flash point of 31 °C and an autoignition temperature of 275 °C . Methyl benzoate is also combustible .

Properties

IUPAC Name

methyl 4-[(E)-[3-(4-morpholin-4-yl-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-26-19(25)15-6-4-14(5-7-15)13-16-18(24)22(20(28)29-16)8-2-3-17(23)21-9-11-27-12-10-21/h4-7,13H,2-3,8-12H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMPPCWTFMONEP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Reactant of Route 4
methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({3-[4-(4-morpholinyl)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

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